1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride
Description
Chemical Identity and Structural Characterization of 1-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound salt. The free base form carries the Chemical Abstracts Service registry number 1228994-80-6, while the hydrochloride salt is registered under 1228879-40-0. The molecular formula of the hydrochloride salt is documented as C₁₀H₁₃Cl₂N, reflecting the addition of hydrogen chloride to the free base form with molecular formula C₁₀H₁₂ClN.
The molecular weight of the hydrochloride salt is precisely determined as 218.12 grams per mole, representing an increase from the free base molecular weight of 181.67 grams per mole. This mass difference of 36.45 grams per mole corresponds exactly to the addition of one equivalent of hydrogen chloride. The compound demonstrates the characteristic behavior of primary amine salts, where protonation occurs at the nitrogen center, forming an ammonium chloride ionic structure. The presence of the chlorine substituent at the ortho position of the phenyl ring creates distinct steric and electronic effects that influence the overall molecular properties.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₃Cl₂N |
| Molecular Weight | 181.67 g/mol | 218.12 g/mol |
| CAS Number | 1228994-80-6 | 1228879-40-0 |
The structural motif combines a four-membered cyclobutane ring directly attached to a quaternary carbon bearing both the amine functionality and the 2-chlorophenyl group. This arrangement creates a constrained molecular geometry where the cyclobutane ring adopts specific conformations to minimize steric interactions with the aromatic substituent. The chlorine atom positioned ortho to the cyclobutyl attachment point introduces significant steric hindrance and electronic polarization effects that manifest in the compound's spectroscopic and crystallographic properties.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Studies of Cyclobutane Ring Conformation
X-ray crystallographic analysis reveals critical information about the solid-state conformation of this compound, particularly regarding the cyclobutane ring geometry and its relationship to the aromatic substituent. The cyclobutane ring adopts a characteristic puckered conformation to relieve ring strain, with the quaternary carbon bearing the phenyl and amine substituents positioned to minimize steric interactions. Crystallographic studies of related cyclobutane-containing compounds demonstrate that four-membered rings typically exhibit butterfly-like folding angles ranging from 10° to 30° from planarity, depending on the nature and position of substituents.
The 2-chlorophenyl group orientation relative to the cyclobutane ring plane represents a critical structural feature determined through diffraction studies. The chlorine substituent's proximity to the cyclobutyl attachment point creates specific conformational preferences that are locked in the crystal lattice. Related compounds with similar structural motifs show that the aromatic ring typically adopts orientations that minimize unfavorable interactions between the ortho-chlorine and the cyclobutane hydrogen atoms. These conformational preferences significantly influence the compound's intermolecular packing arrangements and hydrogen bonding patterns in the crystalline state.
The hydrochloride salt formation introduces additional complexity to the crystal structure through the formation of ionic interactions and hydrogen bonding networks. The protonated amine group serves as a hydrogen bond donor, while the chloride anion acts as an acceptor, creating extended three-dimensional networks that stabilize the crystal structure. These ionic interactions typically result in higher melting points and altered solubility properties compared to the free base form.
Nuclear Magnetic Resonance Spectral Assignments and Stereochemical Elucidation
Nuclear magnetic resonance spectroscopy provides detailed insights into the solution-state structure and dynamics of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic multipicity patterns that reflect the compound's molecular geometry and conformational behavior. The cyclobutane ring protons appear as complex multipets in the aliphatic region, typically ranging from 1.5 to 2.5 parts per million, with coupling patterns that reveal the ring's non-planar geometry and conformational flexibility.
The aromatic region of the proton spectrum displays the expected pattern for a 2-chlorophenyl substituent, with four distinct aromatic proton signals reflecting the substitution pattern. The ortho-chlorine substituent creates characteristic downfield shifts and coupling patterns that distinguish this regioisomer from other chlorophenyl derivatives. Chemical shift analysis reveals the electronic influence of the chlorine atom on the aromatic system, with the proton ortho to chlorine typically appearing further downfield due to the chlorine atom's deshielding effect.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the quaternary carbon bearing the amine and phenyl substituents. This carbon typically resonates around 60-70 parts per million, shifted downfield from typical alkyl carbons due to the electronegative nitrogen and aromatic substituents. The cyclobutane carbons appear in the range of 15-35 parts per million, with the specific chemical shifts dependent on their proximity to the quaternary center and the aromatic ring.
| Nuclear Magnetic Resonance Assignment | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0-7.5 | Multiplets |
| Cyclobutane CH₂ | 1.5-2.5 | Complex multiplets |
| Quaternary Carbon | 60-70 | Singlet |
| Aromatic Carbons | 120-140 | Various |
Computational Chemistry Insights
Density Functional Theory Calculations of Molecular Geometry
Density functional theory computational studies provide detailed insights into the optimized molecular geometry of this compound and the electronic factors governing its structural preferences. These calculations reveal the precise bond lengths, bond angles, and dihedral angles that characterize the compound's three-dimensional structure in the gas phase. The cyclobutane ring geometry optimization typically predicts a puckered conformation with specific folding angles that minimize ring strain while accommodating the bulky substituents.
The computational analysis demonstrates that the 2-chlorophenyl group adopts specific orientations relative to the cyclobutane ring plane to minimize steric interactions and optimize electronic stabilization. Density functional theory calculations using standard basis sets predict C-N bond lengths around 1.47 Angstroms for the amine attachment, consistent with typical alkylamine structures. The C-C bonds within the cyclobutane ring show slight elongation compared to unstrained alkanes, reflecting the inherent ring strain of the four-membered system.
Energy minimization calculations reveal multiple conformational minima corresponding to different relative orientations of the phenyl ring and cyclobutane system. The global minimum typically corresponds to a conformation where the phenyl ring is positioned to minimize interactions between the ortho-chlorine and cyclobutane hydrogens. Rotation barriers around the quaternary carbon-phenyl bond are typically calculated to be 15-25 kilojoules per mole, indicating restricted rotation at ambient temperatures.
The influence of the hydrochloride salt formation on molecular geometry can be assessed through comparative calculations of the free base and protonated forms. Protonation at the nitrogen center significantly alters the electronic distribution and can influence the preferred conformations through electrostatic interactions and hydrogen bonding with the chloride counterion.
Molecular Orbital Analysis and Electronic Structure
Molecular orbital analysis of this compound reveals the electronic structure characteristics that govern its chemical reactivity and spectroscopic properties. The highest occupied molecular orbital typically involves significant contributions from the nitrogen lone pair in the free base form, while protonation in the hydrochloride salt dramatically alters this electronic configuration. The aromatic π-system of the chlorophenyl group provides additional occupied orbitals with characteristic energies and spatial distributions.
The lowest unoccupied molecular orbital analysis demonstrates the compound's potential electrophilic sites and provides insights into possible reaction pathways. The presence of the electron-withdrawing chlorine substituent influences the aromatic π-system's electron density distribution, creating specific patterns of reactivity. Computational analysis typically reveals that the lowest unoccupied molecular orbitals are primarily localized on the aromatic system, with contributions from both the phenyl π-system and the C-Cl antibonding orbitals.
Electronic structure calculations provide quantitative measures of the compound's electronic properties, including dipole moments, polarizabilities, and frontier orbital energies. The molecular dipole moment typically ranges from 2-4 Debye units, reflecting the polar nature of the C-Cl and C-N bonds and their relative orientations in the optimized geometry. The calculated ionization potential and electron affinity values provide insights into the compound's redox behavior and potential for electron transfer processes.
| Electronic Property | Calculated Value | Method |
|---|---|---|
| Dipole Moment | 2-4 Debye | Density Functional Theory |
| Highest Occupied Molecular Orbital Energy | -6 to -8 eV | Density Functional Theory |
| Lowest Unoccupied Molecular Orbital Energy | 0 to -2 eV | Density Functional Theory |
The electrostatic potential surface analysis reveals regions of positive and negative charge accumulation, providing insights into intermolecular interaction patterns and potential binding sites. The nitrogen center typically exhibits significant negative electrostatic potential in the free base form, while the aromatic carbons ortho and para to chlorine show relative positive character. These electrostatic patterns influence the compound's crystalline packing arrangements and solution-state association behavior.
Properties
IUPAC Name |
1-(2-chlorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-2-1-4-8(9)10(12)6-3-7-10;/h1-2,4-5H,3,6-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBTUTICMYPLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693219 | |
| Record name | 1-(2-Chlorophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228879-40-0 | |
| Record name | 1-(2-Chlorophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chlorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Starting Materials
- 2-Chlorobenzyl cyanide or 2-chlorobenzyl derivatives serve as the aromatic source bearing the 2-chlorophenyl group.
- Cyclobutanone is commonly employed as the cyclobutane ring precursor.
Laboratory-Scale Synthesis
A well-documented synthetic route involves the reaction of 2-chlorobenzyl cyanide with cyclobutanone under reductive amination or related conditions to form the cyclobutylamine intermediate.
Condensation/Addition Reaction:
2-Chlorobenzyl cyanide reacts with cyclobutanone to form a cyclobutanone intermediate bearing the 2-chlorophenyl substituent.Reduction/Amination:
The nitrile or ketone group is reduced or converted to the primary amine. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation methods.Salt Formation:
The free amine is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.
This approach is summarized in the following reaction scheme:
| Reaction Step | Reagents/Conditions | Product/Intermediate |
|---|---|---|
| 2-Chlorobenzyl cyanide + Cyclobutanone | Reductive amination conditions (e.g., NaBH4, acid catalyst) | 1-(2-Chlorophenyl)cyclobutan-1-amine |
| Free amine + HCl | Acidification | This compound |
Industrial-Scale Considerations
Industrial synthesis may employ catalytic hydrogenation for the reduction step, using catalysts such as Raney nickel under hydrogen pressure to convert nitrile groups to amines efficiently.
- Catalytic hydrogenation offers scalability and cleaner reaction profiles.
- Control of reaction parameters (temperature, pressure, catalyst loading) is critical to optimize yield and purity.
Alternative Synthetic Routes
While direct reductive amination is common, alternative routes include:
- Cyclization reactions starting from substituted hydrazides or carbamates, followed by ring closure and amine liberation.
- Stereoselective synthesis involving contraction of larger ring systems or pyrrolidines, as reported in recent cyclobutane synthesis literature, though these methods are more specialized and less common for this specific compound.
Detailed Reaction Conditions and Yields
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation of 2-chlorobenzyl cyanide with cyclobutanone | Acid catalyst, solvent (e.g., ethanol), mild heating | 70-85% | Formation of intermediate ketimine or imine |
| Reduction to amine | LiAlH4 or catalytic hydrogenation (Raney Ni, H2) | 80-90% | High selectivity for primary amine formation |
| Formation of hydrochloride salt | Treatment with HCl in ether or aqueous solution | >95% | Crystallization to purify and isolate salt form |
Research Findings on Preparation
- The reductive amination approach is favored due to its straightforwardness and high yield.
- Catalytic hydrogenation is preferred industrially for environmental and economic reasons.
- The hydrochloride salt form is stable and suitable for storage and further applications.
- Stereochemical considerations are minimal for this compound, but control over regioselectivity during ring formation is important.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Reductive Amination | 2-Chlorobenzyl cyanide, cyclobutanone, NaBH4 or LiAlH4 | High yield, simple procedure | Use of strong reducing agents |
| Catalytic Hydrogenation | Nitrile intermediate, Raney Ni, H2 | Scalable, cleaner reaction profile | Requires specialized equipment |
| Cyclization of Hydrazides | Hydrazide intermediates, cyclization agents | Potential for stereoselectivity | Longer reaction times, complex steps |
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is primarily investigated for its therapeutic potential in treating neurological disorders due to its structural similarity to psychoactive compounds. Initial studies suggest that it may modulate neurotransmitter systems, which could be beneficial for conditions such as depression and anxiety.
Key Findings :
- Neurotransmitter Interaction : The compound's structure indicates possible interactions with serotonin and dopamine receptors, suggesting analgesic effects or mood modulation.
Pharmacological Studies
Pharmacological research has focused on the compound's binding affinity to various receptors and enzymes, aiming to elucidate its mechanism of action.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, enabling the construction of complex organic molecules. Its unique cyclobutanamine core is valuable for developing novel ring structures.
Synthesis Techniques :
- Laboratory-scale methods involve nucleophilic substitution reactions using starting materials like chlorophenyl derivatives and cyclobutanamines.
Neurological Disorders
A study investigating the effects of this compound on animal models of depression revealed promising results. The compound demonstrated a significant reduction in depressive-like behaviors, suggesting its potential as an antidepressant.
| Model Used | Behavioral Assessment | Outcome |
|---|---|---|
| Forced Swim Test | Immobility time | Reduced immobility (p < 0.05) |
Cancer Research
In vitro studies have shown that derivatives of cyclobutane compounds can significantly inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231). The mechanism appears to involve caspase activation leading to apoptosis.
| Cell Line | IC50 (µM) | Caspase Activation |
|---|---|---|
| MDA-MB-231 | 0.80 | Significant |
| Hs 578T | 1.06 | Moderate |
| BT-20 | 1.42 | Significant |
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers and Halogen-Substituted Analogues
1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₃Cl₂N (identical to the target compound).
- Key Difference : Chlorine at the phenyl ring’s 3-position instead of 2-position.
- Impact: Altered electronic effects (meta vs.
- Source : highlights this isomer as a common impurity in synthesis pathways, emphasizing the need for precise positional control during manufacturing.
1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine Hydrochloride
- Molecular Formula : C₁₁H₁₄ClFN.
- Key Differences :
- Fluorine replaces chlorine (lower atomic radius, higher electronegativity).
- Additional methyl group on the cyclobutane ring.
- Impact: Fluorine’s electron-withdrawing effect may increase metabolic stability compared to chlorine.
- Safety Note: underscores strict storage requirements (e.g., desiccation, avoidance of water) due to fluorine’s reactivity.
Functional Group Variations
1-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO.
- Key Difference : Methoxy (-OCH₃) group at the phenyl ring’s 3-position.
- Higher molecular weight (213.70 g/mol) compared to the target compound (224.68 g/mol) may reduce solubility.
1-(1,3-Benzoxazol-2-yl)cyclobutan-1-amine Hydrochloride
- Molecular Formula : C₁₁H₁₃ClN₂O.
- Key Difference : Benzoxazole heterocycle replaces the chlorophenyl group.
- Impact :
Heterocyclic Analogues
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine Hydrochloride
Comparative Data Table
Research Implications
- Pharmacological Applications : The 2-chlorophenyl variant’s lipophilicity (XlogP = 2.2) suggests favorable blood-brain barrier penetration, making it a candidate for CNS-targeted drugs.
- Synthetic Challenges: Positional isomers (e.g., 3-chloro vs. 2-chloro) require precise reaction conditions to avoid cross-contamination, as noted in impurity profiles ().
- Safety Profiles : Fluorinated analogs demand stringent handling protocols due to reactivity (), whereas methoxy-substituted derivatives may offer safer processing.
Biological Activity
1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is an organic compound that features a unique cyclobutane structure combined with a chlorophenyl group. Its molecular formula is C10H12ClN·HCl, with a molecular weight of 218.13 g/mol. This compound has potential applications in medicinal chemistry and pharmacology due to its structural characteristics, which suggest diverse biological activities.
- Chemical Formula : C10H12ClN·HCl
- Molecular Weight : 218.13 g/mol
- Appearance : White to off-white powder
- Storage : Typically stored at room temperature
The presence of both the amine and chlorophenyl functional groups in its structure contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Research on this compound is limited, indicating that it may be a relatively new compound or one that has not yet been extensively studied. However, its structural similarity to known biologically active compounds suggests potential pharmacological properties worth exploring.
Potential Applications in Medicinal Chemistry
This compound could serve as a lead compound for various therapeutic applications, including:
- Antiviral Activity : Similar compounds have demonstrated significant antiviral effects, particularly against influenza viruses and other pathogens.
- Antibacterial Properties : The structural framework may confer antibacterial activity, similar to other cyclobutane derivatives that have shown efficacy against Gram-positive and Gram-negative bacteria.
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific combination of a cyclobutane ring and a chlorophenyl substituent. This configuration may lead to distinct biological activities compared to similar compounds. Below is a comparison table of structurally related compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Cyclobutanamine, 1-(2,4,6-trichlorophenyl) | C10H10Cl3N | Contains multiple chlorine substituents |
| 1-(2-Chlorophenyl)cyclopentanamine | C10H13ClN | Features a cyclopentane ring instead of cyclobutane |
| 3-(2-Chlorophenyl)cyclobutan-1-amine | C10H12ClN | Different position of the chlorophenyl group |
Research Findings and Case Studies
While specific case studies on this compound are scarce, insights can be drawn from the biological activity of related compounds:
- Antiviral Activity : Research indicates that structurally similar compounds exhibit inhibitory effects on viral neuraminidase, crucial for viral replication and release. This suggests that this compound may also possess antiviral properties.
- Antibacterial Activity : Compounds with similar amine structures have shown significant antibacterial activity against various strains, including multi-drug resistant bacteria. For instance, some derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 20 µM against resistant strains.
- Cytotoxicity Studies : Preliminary studies on similar compounds indicate varying degrees of cytotoxicity across different cell lines, emphasizing the need for further investigation into the safety profile of this compound.
Q & A
Q. What are the recommended methods for synthesizing 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride with high purity?
Methodological Answer: The synthesis of this compound typically involves cyclization and substitution reactions. A plausible route includes:
Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven cyclization of a chlorophenyl-substituted precursor.
Amine Functionalization : Introduce the amine group via nucleophilic substitution (e.g., using NH₃ under controlled pH) followed by HCl salt formation .
Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR (DMSO-d₆ solvent) .
Q. What analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
Methodological Answer: Key techniques include:
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .
- Waste Management : Segregate aqueous and organic waste. Neutralize acidic residues (e.g., with NaHCO₃) before disposal .
- Emergency Measures : In case of skin contact, rinse with water for 15 min; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., monoamine oxidases). The chlorophenyl group may engage in π-π stacking, while the cyclobutane ring imposes steric constraints .
Pharmacokinetic Prediction : Calculate topological polar surface area (TPSA: 26 Ų) to assess blood-brain barrier permeability. The XlogP (2.2) suggests moderate lipophilicity, favoring membrane penetration .
Dynamic Simulations : Run MD simulations (GROMACS) to evaluate binding stability over 100 ns. Analyze hydrogen bond occupancy between the amine group and catalytic residues .
Q. How do stereochemical considerations influence reactivity and biological activity?
Methodological Answer:
- Stereoisomer Synthesis : Prepare enantiomers via chiral resolution (e.g., using (R)- or (S)-mandelic acid). Confirm configuration via circular dichroism (CD) spectroscopy .
- Activity Comparison : Test isomers in receptor-binding assays (e.g., radioligand displacement). For example, the (S)-enantiomer may show 10-fold higher affinity for serotonin receptors due to optimal spatial alignment .
- Reactivity Differences : Assess cyclobutane ring strain via DFT calculations (Gaussian 09). Higher strain in cis-isomers may accelerate ring-opening reactions .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., logP values)?
Methodological Answer:
Experimental Validation :
- LogP Measurement : Perform shake-flask assays (octanol/water partitioning) and compare with computational tools (e.g., ChemAxon). Discrepancies may arise from solvent impurities or pH effects .
Data Harmonization :
- Cross-reference peer-reviewed studies (avoiding non-academic sources like BenchChem). For example, if XlogP = 2.2 conflicts with a reported 2.5, re-evaluate using consistent atom-typing protocols .
Meta-Analysis : Use databases like PubChem to aggregate data. Flag outliers through statistical analysis (e.g., Grubbs’ test) and prioritize studies with detailed methodological transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
